![molecular formula C22H13Cl2F3N2S B2843684 3-Chloro-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](phenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 339104-37-9](/img/structure/B2843684.png)
3-Chloro-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](phenyl)methyl]-5-(trifluoromethyl)pyridine
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Overview
Description
The compound “3-Chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl]-5-(trifluoromethyl)pyridine” is a complex organic molecule. It contains several functional groups including a pyridine ring, a thiazole ring, and a trifluoromethyl group. These functional groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridine and thiazole) would contribute to the compound’s stability. The electronegative trifluoromethyl group could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the pyridine ring might undergo electrophilic substitution, while the thiazole ring might participate in nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups using palladium catalysts. This compound serves as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Hydromethylation
The compound has been utilized in a radical-based protodeboronation process. When paired with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable for creating specific alkene products .
GlyT1 Inhibition
Researchers have identified a derivative of this compound—3-chloro-N-{(S)-[(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide —as a potent GlyT1 inhibitor. GlyT1 inhibitors have potential therapeutic applications in neurological disorders due to their impact on glycine neurotransmission .
Anti-Inflammatory and Analgesic Properties
Thiazoles, including compounds similar to this one, have demonstrated anti-inflammatory and analgesic activity. The presence of a thiazolidinone ring enhances these effects. Further exploration of this compound’s pharmacological properties may reveal additional benefits .
Total Synthesis of Natural Products
The compound’s unique structure could be harnessed for the total synthesis of natural products. Researchers have used similar building blocks to synthesize complex molecules like δ-®-coniceine and indolizidine 209B .
Future Directions
Mechanism of Action
: Selection of boron reagents for Suzuki–Miyaura coupling : Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide : Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl : Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation : Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation
properties
IUPAC Name |
4-(4-chlorophenyl)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F3N2S/c23-16-8-6-13(7-9-16)18-12-30-21(29-18)19(14-4-2-1-3-5-14)20-17(24)10-15(11-28-20)22(25,26)27/h1-12,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIRWGHDUNXTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](phenyl)methyl]-5-(trifluoromethyl)pyridine |
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